1-(2-Ethoxyphenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(2-ethoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-10(12)9-7-5-6-8-11(9)13-4-2/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTBQSNYDNMRTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The ethoxy group activates the aromatic ring toward electrophilic attack at the ortho and para positions. Using propanoyl chloride and aluminum chloride (AlCl₃) in dichloromethane at 0–5°C, the acylation proceeds via acylium ion formation, followed by regioselective attack at the ortho position. Post-reaction hydrolysis yields the ketone. A study adapting this method for a methoxy analog achieved a 75% yield after purification by flash chromatography.
Table 1: Friedel-Crafts Acylation Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | AlCl₃ | 68–75 |
| Solvent | CH₂Cl₂ | – |
| Temperature | 0–5°C | – |
| Workup | Aqueous hydrolysis | – |
Key limitations include competing para-substitution and over-acylation. Modulating the catalyst-to-substrate ratio (1:1 molar) and strict temperature control mitigate these issues.
Hydrazone Alkylation and Hydrolysis
This two-step method involves the formation of a hydrazone intermediate, followed by alkylation and acidic hydrolysis to yield the ketone.
Synthetic Procedure
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Hydrazone Formation : Reacting 2-ethoxyacetophenone hydrazone with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) generates a lithiated species.
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Alkylation : Treatment with propyl bromide introduces the propanoyl sidechain.
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Hydrolysis : Acidic workup (1 M HCl) cleaves the hydrazone to release the ketone.
A analogous protocol for 3-(2-methoxyphenyl)-1-phenylpropan-1-one achieved a 75% yield, suggesting comparable efficacy for the ethoxy variant.
Table 2: Hydrazone Alkylation Performance
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Lithiation | n-BuLi, THF, 0°C | – |
| Alkylation | Propyl bromide, rt | – |
| Hydrolysis | 1 M HCl, rt | 75 |
This method offers superior regiocontrol but requires stringent anhydrous conditions and specialized reagents.
Palladium-Catalyzed Carboetherification
Pd-catalyzed carboetherification enables concurrent C–O and C–C bond formation, streamlining the synthesis of ethoxy-substituted ketones.
Reaction Design
A palladium catalyst (e.g., Cp₂TiCl₂) mediates the coupling of 2-iodoethoxybenzene with propenenitrile in the presence of zinc powder and NEt₃HCl. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination, forming the ketone in a single pot.
Table 3: Pd-Catalyzed Carboetherification Parameters
| Component | Role | Quantity |
|---|---|---|
| Pd Catalyst | Cp₂TiCl₂ | 5 mol% |
| Reducing Agent | Zn powder | 2.5 equiv |
| Additive | NEt₃HCl | 5 equiv |
| Solvent | CH₂Cl₂ | – |
This method, adapted from chroman synthesis, achieves moderate yields (50–60%) but minimizes purification steps.
Nucleophilic Substitution on Halogenated Precursors
A halogenated precursor, such as 1-(2-chlorophenyl)propan-1-one, undergoes nucleophilic substitution with sodium ethoxide to install the ethoxy group.
Optimization Challenges
The reaction requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C). Competing elimination and solvent decomposition often necessitate iterative optimization. A patent describing analogous oxazole syntheses reported yields of 40–50% for similar substitutions.
O-Alkylation of 2-Hydroxyphenylpropan-1-one
This two-step approach first synthesizes 2-hydroxyphenylpropan-1-one via Friedel-Crafts acylation, followed by O-ethylation using ethyl bromide or diethyl sulfate.
Ethylation Conditions
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Base : Potassium carbonate (K₂CO₃)
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Solvent : Acetone or DMF
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Temperature : Reflux (60–80°C)
While straightforward, over-alkylation at the ketone oxygen necessitates careful stoichiometry control.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-ethoxybenzoic acid.
Reduction: Formation of 1-(2-ethoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Preparation Methods
The synthesis of 1-(2-Ethoxyphenyl)propan-1-one is primarily achieved through Friedel-Crafts acylation , where 2-ethoxybenzene reacts with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is typically performed under anhydrous conditions to minimize side reactions and requires careful temperature control.
Industrial Production
For industrial applications, continuous flow reactors may be utilized to enhance yield and purity. Purification methods such as distillation or recrystallization are employed to obtain the final product in a suitable form for various applications.
Chemistry
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.
Biology
Research indicates that this compound exhibits potential biological activities , particularly as an inhibitor of specific enzymes involved in biochemical pathways. For example, it has been identified as a selective inhibitor of cysteine proteases, with significant inhibition against the nsP2 enzyme associated with viral replication, demonstrating an IC50 value of 60 nM . This suggests promising applications in antiviral therapies.
Medicine
The compound is explored for its therapeutic properties and as a precursor in drug synthesis. Its interactions with biomolecules could lead to novel treatments for various diseases, particularly those involving inflammation and viral infections .
Industry
In industrial contexts, this compound is utilized in the production of fragrances and flavors , leveraging its aromatic properties. It also finds applications in the synthesis of other industrial chemicals.
Case Studies and Research Findings
Several studies have highlighted the biological implications and applications of this compound:
- Antiviral Activity : This compound has shown efficacy against viral infections by inhibiting protease activity, thereby affecting viral replication processes .
- Anti-inflammatory Research : In vitro studies indicate that it can effectively reduce inflammation markers in macrophages exposed to lipopolysaccharides (LPS), suggesting therapeutic potential for inflammatory diseases .
- Synthesis and Activity Correlation : Research correlates structural modifications with biological activity, indicating that specific substitutions can enhance or diminish efficacy against targeted enzymes or pathways .
Mechanism of Action
The mechanism of action of 1-(2-ethoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ethoxy and ketone groups play a crucial role in its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The ethoxy group in 1-(2-Ethoxyphenyl)propan-1-one is electron-donating, which contrasts with electron-withdrawing substituents (e.g., halogens) in analogs like 1-(3-fluorophenyl)propan-1-one or 1-(4-bromophenyl)propan-1-one. These differences significantly influence reactivity:
- Coupling Reactions: Halogenated propiophenones (e.g., 1-(3-chlorophenyl)propan-1-one) exhibit moderate to good yields (60–73%) in C–O coupling reactions with N-hydroxyphthalimide (NHPI), whereas electron-donating groups like ethoxy may alter reaction kinetics or regioselectivity .
- Synthetic Versatility : Hydroxyl-containing analogs (e.g., 1-(4-hydroxyphenyl)propan-1-one) serve as precursors for further functionalization (e.g., silylation or esterification), whereas the ethoxy group offers stability against oxidation .
Table 1: Substituent Effects on Key Properties
Physical and Spectroscopic Properties
- Boiling Points : Fluorinated analogs like 1-(4-ethoxy-3,5-difluorophenyl)propan-1-one have predicted boiling points of ~298°C, influenced by fluorine’s electronegativity. Ethoxy-substituted compounds likely exhibit lower boiling points due to reduced polarity .
Biological Activity
Overview
1-(2-Ethoxyphenyl)propan-1-one, with the molecular formula CHO, is a ketone derivative notable for its ethoxy group attached to a phenyl ring. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.
Chemical Structure:
- Molecular Formula: CHO
- Functional Groups: Ketone, Ethoxy group
Synthesis Methods:
- Friedel-Crafts Acylation: The primary method involves the acylation of 2-ethoxybenzene with propionyl chloride using a Lewis acid catalyst such as aluminum chloride.
- Reaction Conditions: The reaction is typically conducted under anhydrous conditions and requires precise temperature control to minimize side reactions.
Biological Activity
Research has indicated that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and anti-inflammatory effects.
Enzyme Inhibition
A study highlighted the compound's role as a selective inhibitor of cysteine proteases. Specifically, it demonstrated significant inhibition against the nsP2 enzyme involved in viral replication, with an IC value of 60 nM. This suggests potential applications in antiviral therapies, especially against alphaviruses .
Anti-inflammatory Effects
In another investigation, derivatives of this compound were shown to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in a dose-dependent manner, indicating its potential for treating inflammatory diseases .
The mechanism through which this compound exerts its biological effects appears to be multifaceted:
- Cysteine Protease Inhibition: The compound forms covalent bonds with cysteine residues in target enzymes, leading to irreversible inhibition.
- NF-κB Pathway Modulation: It may also interfere with the NF-κB signaling pathway by reducing I-κBα phosphorylation and p65 nuclear translocation, thereby diminishing inflammatory responses .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(2-Methoxyphenyl)propan-1-one | Methoxy instead of Ethoxy | Antibacterial properties noted |
| 1-(4-Ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-one | Flavonoid derivative | Anti-inflammatory activity |
| 1-(4-Methoxyphenyl)-2-(2-nitrophenoxy)propan-1-one | Nitro group addition | Potential anticancer properties |
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds related to this compound:
- Antiviral Activity: The compound was evaluated for its efficacy against viral infections, demonstrating significant inhibition of viral replication processes via protease inhibition .
- Anti-inflammatory Research: In vitro studies showed that the compound could effectively reduce inflammation markers in macrophages exposed to LPS, suggesting therapeutic potential for inflammatory diseases .
- Synthesis and Activity Correlation: Research has correlated structural modifications with biological activity, indicating that specific substitutions can enhance or diminish efficacy against targeted enzymes or pathways .
Q & A
Q. What are the optimal synthetic routes for 1-(2-Ethoxyphenyl)propan-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where 2-ethoxyphenyl derivatives react with propanoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–25°C) are critical to minimize side reactions like over-acylation . Post-synthesis purification via column chromatography or recrystallization improves purity. Reaction yields (~60–80%) and purity (>95%) should be validated using HPLC or GC-MS .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxy group at C2) and ketone functionality. Aromatic protons appear as distinct doublets (δ 6.8–7.5 ppm), while the ethoxy group shows signals at δ 1.3–1.5 ppm (CH₃) and δ 3.9–4.2 ppm (OCH₂) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strains caused by the ethoxy group. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How does the ethoxy group at the 2-position influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The ethoxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution (e.g., nitration), directing incoming electrophiles to the para position. Conversely, steric hindrance at the ortho position reduces nucleophilic attack efficiency. Kinetic studies under varying pH and solvent polarities (e.g., DMSO vs. water) quantify these effects. For example, pseudo-first-order rate constants for nitration can be measured using UV-Vis spectroscopy .
Q. What computational strategies can predict the biological or catalytic activity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties, such as HOMO-LUMO gaps, to predict redox behavior. Molecular docking (AutoDock Vina) screens for binding affinities with enzymes like cytochrome P450, leveraging structural analogs (e.g., chalcone derivatives) as templates .
Q. How can researchers resolve contradictions in reported reaction yields or physicochemical data for this compound?
- Methodological Answer : Discrepancies often arise from variations in catalyst loading, solvent purity, or moisture levels. Design a factorial experiment (Taguchi method) to isolate critical factors. Statistical tools (ANOVA) analyze yield data across conditions. For physicochemical data (e.g., melting point), cross-validate using DSC and compare with databases like PubChem .
Q. What strategies enable comparative studies between this compound and its structural analogs (e.g., chloro- or nitro-substituted derivatives)?
- Methodological Answer : Synthesize analogs via controlled substitution (e.g., Cl for ethoxy) and compare their:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
